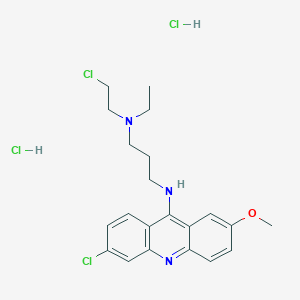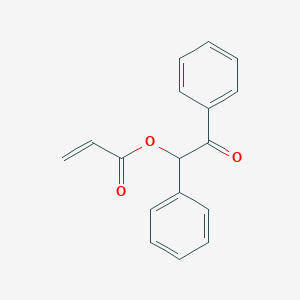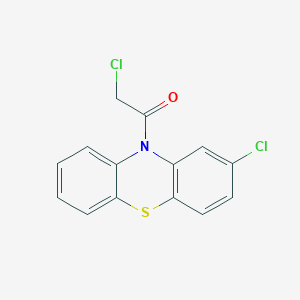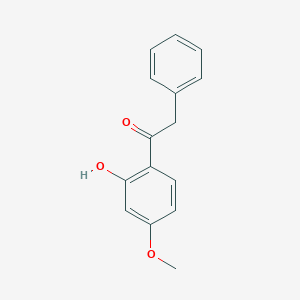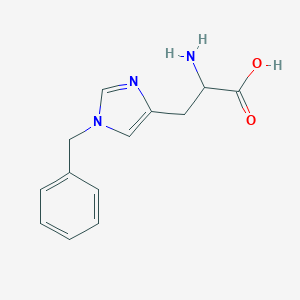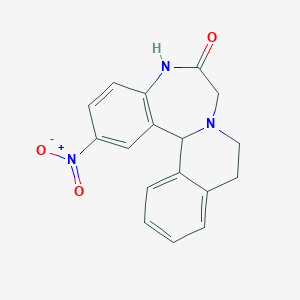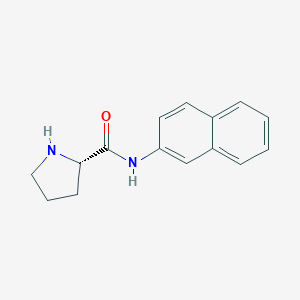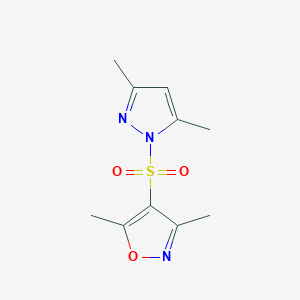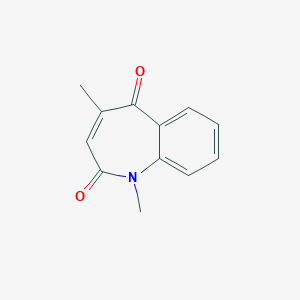
1,4-Dimethyl-1H-1-benzazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-1-benzazepine-2,5-dione, also known as phthalimidine, is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. In recent years, 1,4-Dimethyl-1H-1-benzazepine-2,5-dione has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical properties.
Mechanism Of Action
The mechanism of action of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and ion channels in the brain. It has been shown to interact with the GABA-A receptor, which plays a key role in the modulation of neuronal excitability. Additionally, it has been found to inhibit the activity of various enzymes and proteins involved in the inflammatory response, suggesting that it may have potential as an anti-inflammatory agent.
Biochemical And Physiological Effects
1,4-Dimethyl-1H-1-benzazepine-2,5-dione has been found to exert a wide range of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. Additionally, it has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is its versatility as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been found to possess a wide range of biological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research involving 1,4-Dimethyl-1H-1-benzazepine-2,5-dione. One promising area of research is the development of new pharmaceuticals and agrochemicals based on its unique chemical properties. Additionally, there is growing interest in its potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione can be achieved through various methods, including the reaction of phthalic anhydride with methylamine or the reaction of phthalimide with methyl iodide. One of the most common methods of synthesis involves the reaction of phthalic anhydride with methylamine in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione.
Scientific Research Applications
1,4-Dimethyl-1H-1-benzazepine-2,5-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been shown to possess potent antioxidant and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
properties
CAS RN |
16511-31-2 |
|---|---|
Product Name |
1,4-Dimethyl-1H-1-benzazepine-2,5-dione |
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1,4-dimethyl-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C12H11NO2/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12(8)15/h3-7H,1-2H3 |
InChI Key |
PKJMBKGASPWRHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |
synonyms |
1,4-Dimethyl-1H-1-benzazepine-2,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
